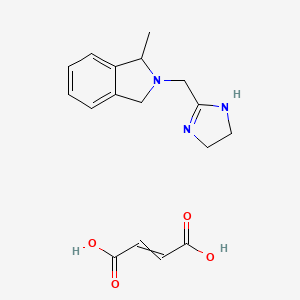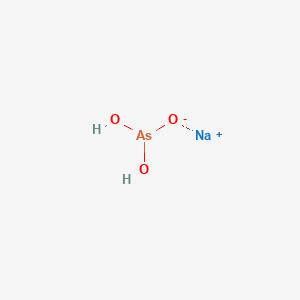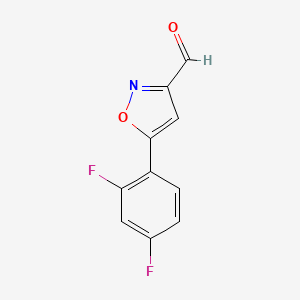
5-(2,4-Difluorophenyl)isoxazole-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2,4-Difluorophenyl)isoxazole-3-carbaldehyde is a chemical compound with the molecular formula C10H5F2NO2. It is a member of the isoxazole family, characterized by a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom. This compound is notable for its applications in various fields of scientific research, including chemistry, biology, and medicine .
Preparation Methods
The synthesis of 5-(2,4-Difluorophenyl)isoxazole-3-carbaldehyde typically involves the reaction of 2,4-difluorobenzonitrile with hydroxylamine hydrochloride to form the corresponding isoxazole. This intermediate is then subjected to formylation to yield the final product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium methoxide .
Chemical Reactions Analysis
5-(2,4-Difluorophenyl)isoxazole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions .
Scientific Research Applications
5-(2,4-Difluorophenyl)isoxazole-3-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(2,4-Difluorophenyl)isoxazole-3-carbaldehyde is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its aldehyde and isoxazole functional groups. These interactions can modulate biological pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar compounds to 5-(2,4-Difluorophenyl)isoxazole-3-carbaldehyde include:
- 5-(2,4-Difluorophenyl)isoxazole-3-carboxylic acid
- 3-(2,4-Difluorophenyl)isoxazole-5-carbaldehyde
- 3-(4-Fluorophenyl)isoxazole-5-carbaldehyde
These compounds share the isoxazole ring and fluorinated phenyl group but differ in their functional groups and positions. The unique combination of the aldehyde group and the 2,4-difluorophenyl moiety in this compound contributes to its distinct chemical and biological properties .
Properties
Molecular Formula |
C10H5F2NO2 |
|---|---|
Molecular Weight |
209.15 g/mol |
IUPAC Name |
5-(2,4-difluorophenyl)-1,2-oxazole-3-carbaldehyde |
InChI |
InChI=1S/C10H5F2NO2/c11-6-1-2-8(9(12)3-6)10-4-7(5-14)13-15-10/h1-5H |
InChI Key |
YDULEYPJNQXZIH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C2=CC(=NO2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


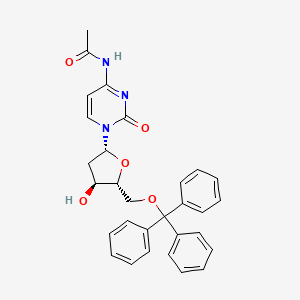

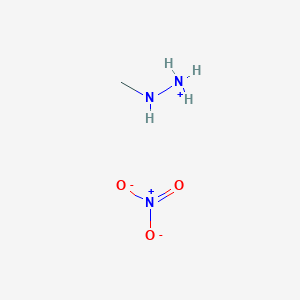
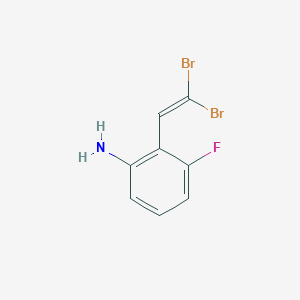
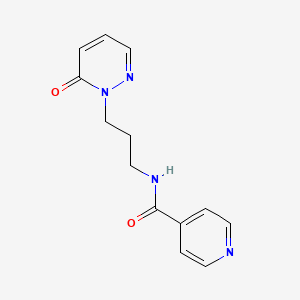
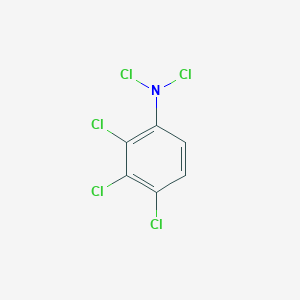
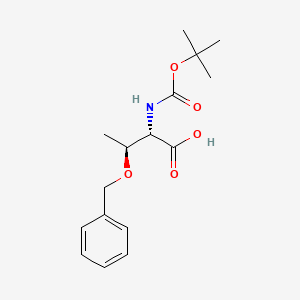

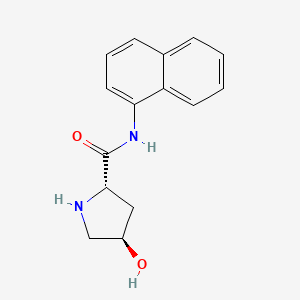
![3-[(3-Methoxyphenyl)amino]-6-methylphenol](/img/structure/B14121301.png)

